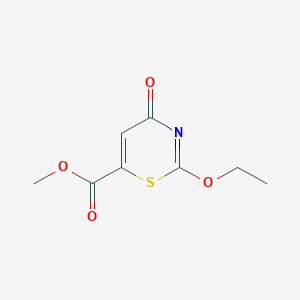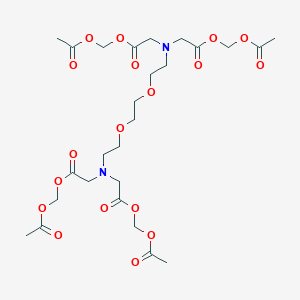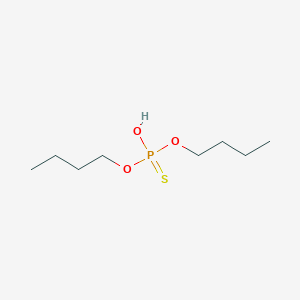
O,O-Dibutyl hydrogen thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dibutyl hydrogen thiophosphate (DBP) is a chemical compound that belongs to the family of organophosphates. DBP is a colorless liquid with a pungent odor and is widely used as a pesticide, insecticide, and herbicide.
Mecanismo De Acción
O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to death.
Efectos Bioquímicos Y Fisiológicos
O,O-Dibutyl hydrogen thiophosphate has been found to have a wide range of biochemical and physiological effects. It has been found to cause oxidative stress, disrupt the endocrine system, and affect the immune system. O,O-Dibutyl hydrogen thiophosphate has also been found to have genotoxic and carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O,O-Dibutyl hydrogen thiophosphate is widely used in laboratory experiments due to its effectiveness as a pesticide and insecticide. However, its toxicity and potential health effects limit its use in certain experiments. O,O-Dibutyl hydrogen thiophosphate is also highly reactive and can be difficult to handle, which can pose a challenge in some experiments.
Direcciones Futuras
There are several future directions for research on O,O-Dibutyl hydrogen thiophosphate. One area of research is the development of safer and more effective pesticides and insecticides that do not have the harmful effects of O,O-Dibutyl hydrogen thiophosphate. Another area of research is the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health. Finally, there is a need for more research on the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Conclusion
In conclusion, O,O-Dibutyl hydrogen thiophosphate is a widely used chemical compound that has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately leads to death. O,O-Dibutyl hydrogen thiophosphate has a wide range of biochemical and physiological effects, and its toxicity and potential health effects limit its use in certain experiments. Future research on O,O-Dibutyl hydrogen thiophosphate should focus on the development of safer and more effective pesticides and insecticides, the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health, and the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Métodos De Síntesis
O,O-Dibutyl hydrogen thiophosphate can be synthesized by the reaction of butanol with phosphorus pentasulfide. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified by distillation to obtain pure O,O-Dibutyl hydrogen thiophosphate.
Aplicaciones Científicas De Investigación
O,O-Dibutyl hydrogen thiophosphate has been extensively studied for its potential use as a pesticide and insecticide. It has been found to be effective against a wide range of pests and insects, including mosquitoes, flies, and cockroaches. O,O-Dibutyl hydrogen thiophosphate has also been studied for its potential use as a herbicide, as it has been found to be effective against a wide range of weeds.
Propiedades
Número CAS |
10163-62-9 |
|---|---|
Nombre del producto |
O,O-Dibutyl hydrogen thiophosphate |
Fórmula molecular |
C8H19O3PS |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |
Clave InChI |
CCLBBCBPHBBKKD-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOP(=O)(OCCCC)S |
SMILES |
CCCCOP(=S)(O)OCCCC |
SMILES canónico |
CCCCOP(=S)(O)OCCCC |
Otros números CAS |
10163-62-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



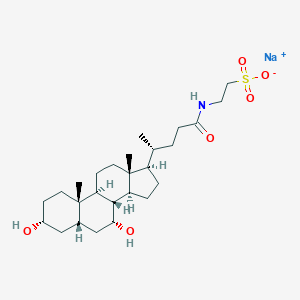

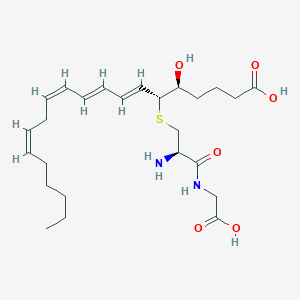

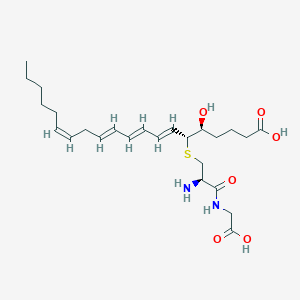
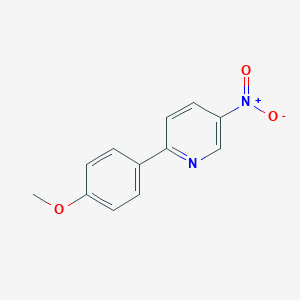
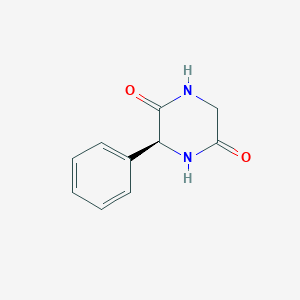
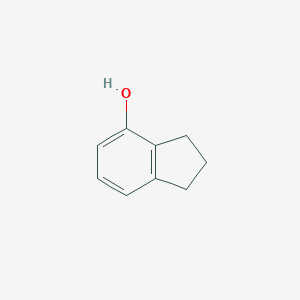
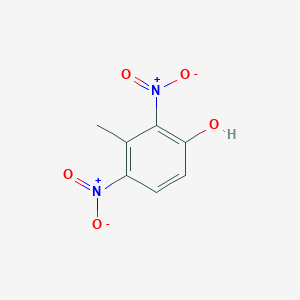
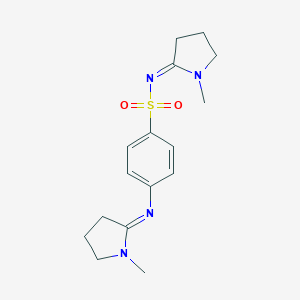
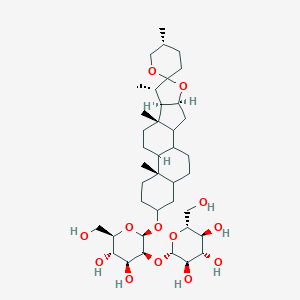
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
